molecular formula C18H18N6 B2505678 N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902908-85-4

N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2505678
CAS No.: 902908-85-4
M. Wt: 318.384
InChI Key: YJLNKMRJUMYNFB-UHFFFAOYSA-N
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Description

N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines

Preparation Methods

The synthesis of N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Quinazoline Core Construction: The quinazoline core is usually constructed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Coupling of Pyridine and Butyl Groups: The pyridine moiety is introduced through a nucleophilic substitution reaction, while the butyl group is typically added via alkylation reactions using butyl halides.

Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields, as well as the use of eco-friendly solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antifungal activity is attributed to its ability to disrupt ergosterol biosynthesis in fungal cell membranes .

Comparison with Similar Compounds

N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of a triazole ring and quinazoline core, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

N-butyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-2-3-11-20-18-21-15-9-5-4-8-14(15)17-22-16(23-24(17)18)13-7-6-10-19-12-13/h4-10,12H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLNKMRJUMYNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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